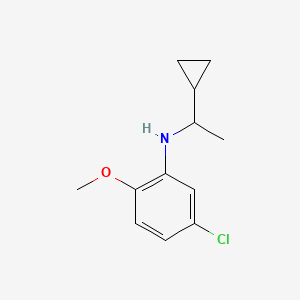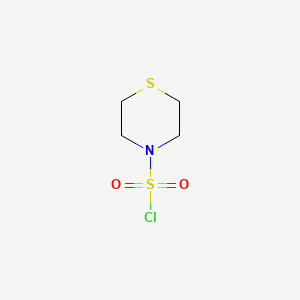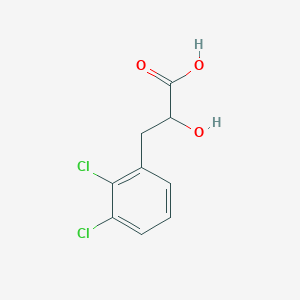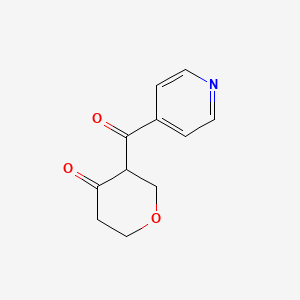
3-(Pyridine-4-carbonyl)oxan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridine-4-carbonyl)oxan-4-one is a heterocyclic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound features a pyridine ring fused with an oxan-4-one moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridine-4-carbonyl)oxan-4-one typically involves the reaction of pyridine derivatives with oxan-4-one precursors under controlled conditions. One common method includes the nucleophilic substitution of pyridine at an unsaturated carbon center . This reaction can be facilitated by various catalysts and reagents, such as transition metals or organic bases, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The process may involve multiple purification steps, including crystallization and chromatography, to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridine-4-carbonyl)oxan-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .
Wissenschaftliche Forschungsanwendungen
3-(Pyridine-4-carbonyl)oxan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(Pyridine-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming stable complexes or alter receptor function by binding to active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyridine-3-carbonyl)oxan-4-one: This compound has a similar structure but with the carbonyl group at a different position on the pyridine ring.
Pyridine derivatives: Compounds like 2-cyanopyridine and 4-chlorobenzenesulfinic acid share structural similarities and exhibit comparable chemical properties.
Uniqueness
3-(Pyridine-4-carbonyl)oxan-4-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
3-(pyridine-4-carbonyl)oxan-4-one |
InChI |
InChI=1S/C11H11NO3/c13-10-3-6-15-7-9(10)11(14)8-1-4-12-5-2-8/h1-2,4-5,9H,3,6-7H2 |
InChI-Schlüssel |
ZASZJCORXVSIOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(C1=O)C(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13310811.png)
![4-[(2,2-Dimethylpropyl)amino]butan-2-ol](/img/structure/B13310815.png)

![1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane](/img/structure/B13310818.png)

![1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13310835.png)
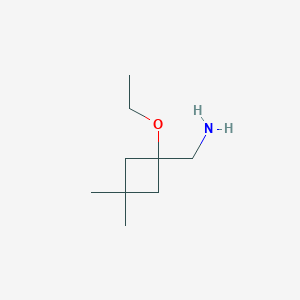
![N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13310839.png)
